Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a complex compound with potential pharmaceutical applications . .
Biochemical Pathways
It’s important to note that pyrimidine derivatives have been studied for their potential neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound is slightly soluble in water , which may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store in a cool, dry, ventilated place . The compound’s stability and efficacy could be affected by factors such as temperature, humidity, and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency . The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyrimidine derivatives, which can have various functional groups depending on the nucleophile used.
Oxidation and reduction: The major products include oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-chloro-4-ethoxypyrimidine-5-carboxylate: This compound has an ethoxy group instead of a methoxy group.
Uniqueness
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITLDRDUSPWTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727380 | |
Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253687-16-0 | |
Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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